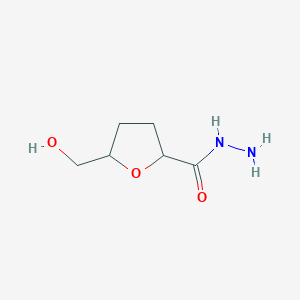
1-Chloro-4-methoxy-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13ClO It is a halogenated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a butane backbone
Preparation Methods
The synthesis of 1-Chloro-4-methoxy-2-methylbutane typically involves the reaction of 4-methoxy-2-methylbutanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds via the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-methoxy-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-), leading to the formation of different substituted products.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-Chloro-4-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biological molecules, such as the synthesis of bioactive compounds.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxy-2-methylbutane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Chloro-4-methoxy-2-methylbutane can be compared with other halogenated ethers, such as:
1-Chloro-2-methylbutane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
1-Chloro-4-methoxybutane: Similar but without the methyl group, affecting its physical and chemical properties.
1-Bromo-4-methoxy-2-methylbutane: Contains a bromine atom instead of chlorine, resulting in different reactivity due to the larger atomic size and different electronegativity of bromine.
Properties
Molecular Formula |
C6H13ClO |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-chloro-4-methoxy-2-methylbutane |
InChI |
InChI=1S/C6H13ClO/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
InChI Key |
VYKFGMLNHWUVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)





![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)




![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
